molecular formula C24H29N3O2 B3013851 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899972-32-8

7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B3013851
M. Wt: 391.515
InChI Key: JIAGMAYYPAVKPG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains an ethoxy group (C2H5O-), an ethyl group (C2H5-), and a phenyl group (C6H5-). These functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spirocyclic structure, ethoxy, ethyl, and phenyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethoxy group might undergo reactions typical of ethers, such as cleavage by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types of functional groups present, and the overall charge distribution .

Scientific Research Applications

Molecular Structure Studies

Research conducted by Castillo et al. (2009) explored the molecular structures of related compounds, focusing on hydrogen bonding and the molecular conformations. These compounds, including various pyrazolo[3,4-d][1,3]oxazines, are structurally similar to 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] and can offer insights into its structural properties and potential applications in material science or molecular engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).

Pharmacological Research

A study by Maier and Wünsch (2002) on spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which are structurally related to the target compound, investigated their affinity for σ1- and σ2-receptors. These findings are relevant for understanding the potential pharmacological applications of similar compounds in targeting specific receptors (Maier & Wünsch, 2002).

Synthesis and Chemical Properties

Huard et al. (2012) conducted research on the synthesis of related spiropiperidine lactam compounds, which are structurally similar to the compound . This research could provide valuable insights into the synthetic methods and chemical properties of 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] (Huard et al., 2012).

Potential for Antimicrobial and Antioxidant Activities

Mandzyuk et al. (2020) explored spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines for their antimicrobial, anti-inflammatory, and antioxidant activities. This suggests potential research avenues for the target compound in these areas, given the structural similarities (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Matiychuk, & Obushak, 2020).

Potential in Anticancer Activity

Abdellatif et al. (2014) studied compounds structurally related to 7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] for their anticancer activities. This indicates a possible research direction in investigating the anticancer potential of the compound (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its behavior in various chemical reactions, studying its interactions with other molecules, and testing its potential uses in fields like materials science or medicinal chemistry .

properties

IUPAC Name

7-ethoxy-1'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-21(17-20(25-27)18-9-6-5-7-10-18)19-11-8-12-22(28-4-2)23(19)29-24/h5-12,21H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGMAYYPAVKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

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